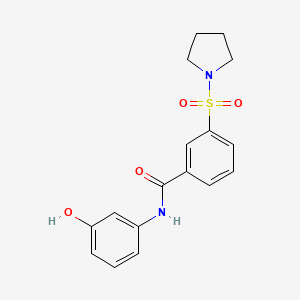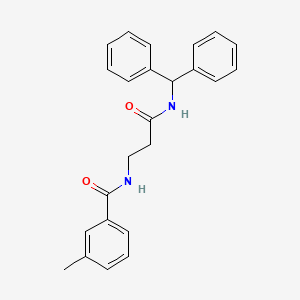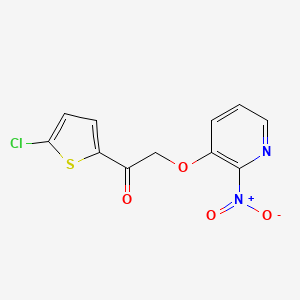![molecular formula C18H14N4O3S B10817099 1-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea](/img/structure/B10817099.png)
1-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of WAY-312778 involves several steps. One common synthetic route includes the reaction of 3-nitrobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base. This intermediate is then reacted with phenylisothiocyanate to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial production methods for WAY-312778 are not well-documented, as it is primarily used for research purposes. the synthetic route described above can be scaled up for larger-scale production if needed.
Analyse Chemischer Reaktionen
WAY-312778 undergoes various types of chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The thiourea group in WAY-312778 can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of its effects on cellular pathways.
Wirkmechanismus
The mechanism of action of WAY-312778 involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular proteins and enzymes, potentially altering their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways involved are still under investigation, but the compound’s effects on cellular lifespan and function are of particular interest .
Vergleich Mit ähnlichen Verbindungen
WAY-312778 can be compared to other similar compounds, such as:
1-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea: This compound shares a similar structure and has comparable chemical properties.
Thiourea derivatives: Compounds with similar thiourea groups can exhibit similar reactivity and biological activity.
The uniqueness of WAY-312778 lies in its specific structure, which allows it to interact with particular molecular targets and pathways, making it a valuable tool for research in various scientific fields.
Eigenschaften
Molekularformel |
C18H14N4O3S |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
1-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C18H14N4O3S/c23-22(24)15-8-4-5-13(11-15)17-10-9-16(25-17)12-19-21-18(26)20-14-6-2-1-3-7-14/h1-12H,(H2,20,21,26)/b19-12- |
InChI-Schlüssel |
CQAZDAVDFAYGFS-UNOMPAQXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Allyl-2-((2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10817017.png)

![2-amino-N-[[4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide](/img/structure/B10817024.png)
![1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B10817032.png)
![8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one](/img/structure/B10817034.png)




![6'-Fluorospiro[imidazolidine-4,4'-thiochromane]-2,5-dione](/img/structure/B10817082.png)
![Ethyl 5,5,7,7-tetramethyl-2-(2-(methyl(1-methylpiperidin-4-yl)amino)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10817090.png)
![1-[2,5-Dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-morpholin-4-ylethanone](/img/structure/B10817107.png)

![2-amino-N-[(Z)-[4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide](/img/structure/B10817112.png)